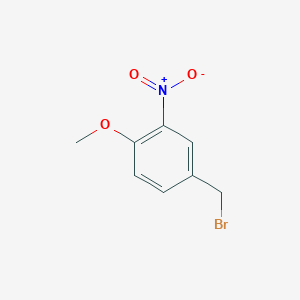

4-Methoxy-3-nitrobenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-1-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNURTUGHOTMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468897 | |

| Record name | 4-Methoxy-3-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61010-34-2 | |

| Record name | 4-Methoxy-3-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methoxy-3-nitrobenzyl bromide chemical properties

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (CAS No. 61010-34-2). This compound is a valuable building block in modern organic synthesis, particularly in the development of pharmaceutical intermediates and as a photolabile protecting group.[1][2]

Chemical and Physical Properties

This compound is a substituted aromatic compound featuring a reactive benzyl bromide moiety. The electronic properties of the aromatic ring are modulated by an electron-donating methoxy group and an electron-withdrawing nitro group, which influences its reactivity.[2][3]

| Property | Value | Source |

| CAS Number | 61010-34-2 | [1][4][5][6] |

| Molecular Formula | C₈H₈BrNO₃ | [4][5][7] |

| Molecular Weight | 246.06 g/mol | [4][6] |

| IUPAC Name | 4-(Bromomethyl)-1-methoxy-2-nitrobenzene | [5] |

| Synonyms | 3-Nitro-4-methoxybenzyl bromide | [5] |

| Melting Point | 110-112 °C | [6] |

| Appearance | Pale yellow crystalline solid (typical) | [8] |

Spectroscopic Data (Predicted)

While specific experimental spectra are best obtained on a lot-specific basis, the following table outlines the expected characteristic signals for this compound based on its structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Singlet for -OCH₃ protons (~4.0 ppm)- Singlet for benzylic -CH₂ Br protons (~4.7 ppm)- Aromatic protons exhibiting characteristic shifts and coupling patterns for a 1,2,4-trisubstituted benzene ring (~7.0-8.0 ppm) |

| ¹³C NMR | - Signal for benzylic C H₂Br (~30-35 ppm)- Signal for -OC H₃ (~56 ppm)- Aromatic carbon signals (~110-155 ppm)- Carbon bearing the nitro group will be significantly deshielded. |

| IR (Infrared) | - C-H stretching (aromatic and aliphatic) ~2850-3100 cm⁻¹- Asymmetric and symmetric NO₂ stretching ~1520 cm⁻¹ and ~1340 cm⁻¹- C-O (ether) stretching ~1250 cm⁻¹- C-Br stretching ~600-700 cm⁻¹ |

| MS (Mass Spec) | - Molecular ion peak (M+) showing characteristic isotopic pattern for bromine (M+ and M+2 peaks of ~1:1 intensity).[9] Expected m/z: 245 and 247.- Fragmentation may show loss of Br• (m/z 166) to form the stable benzylic carbocation.[10] |

Synthesis and Purification

This compound is typically synthesized via the radical bromination of 4-methoxy-3-nitrotoluene. The benzylic position is particularly susceptible to radical halogenation because the resulting benzylic radical is resonance-stabilized by the aromatic ring.[3]

Typical Experimental Protocol: Radical Bromination

This protocol is a representative procedure based on standard methods for benzylic bromination.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxy-3-nitrotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride or chlorobenzene.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.1 eq).

-

Reaction: Heat the mixture to reflux under illumination with a tungsten lamp or by thermal initiation.[11] Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure this compound.

Figure 1. General workflow for the synthesis of this compound.

Reactivity and Chemical Behavior

Nucleophilic Substitution Reactions

As a benzylic halide, this compound is highly reactive towards nucleophiles.[3] The benzylic carbon is electrophilic and readily undergoes nucleophilic substitution reactions, likely via an Sₙ2 mechanism for this primary halide. This reactivity makes it an excellent reagent for introducing the 4-methoxy-3-nitrobenzyl group into various molecules, a common strategy in the synthesis of complex pharmaceutical targets.[2] The stability of the transition state is enhanced by the adjacent aromatic ring.[3][10]

Figure 2. Sₙ2 reaction mechanism with this compound.

Photolabile Protecting Group

The 2-nitrobenzyl moiety is a classic photolabile protecting group (PPG), and this compound serves as a reagent to install a related protecting group.[12][13] PPGs allow for the removal of the protecting group using light, offering high spatial and temporal control without the need for chemical reagents.[12] Upon irradiation with UV light (typically >320 nm), the nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement that cleaves the benzylic C-O, C-N, or other C-X bond, releasing the protected substrate and a 2-nitrosobenzaldehyde byproduct.[12][13][14] This property is highly valuable in biochemistry for "caged" compounds and in multi-step organic synthesis.[12]

Figure 3. Logical pathway for photolytic deprotection of a nitrobenzyl group.

Applications in Research and Development

The unique combination of a reactive benzyl bromide and electronically-tuned aromatic ring makes this compound a key intermediate.[2]

-

Pharmaceutical Synthesis: It serves as a crucial building block for constructing complex active pharmaceutical ingredients (APIs).[2] Its ability to readily alkylate nucleophiles like phenols, amines, and thiols is fundamental to assembling larger molecular frameworks.

-

Photocaging: It can be used to synthesize "caged" biological molecules, such as neurotransmitters or nucleotides. These molecules are biologically inactive until released by a pulse of light, allowing researchers to study biological processes with high precision.

-

Organic Synthesis: Beyond pharmaceuticals, it is a versatile reagent for introducing the 4-methoxy-3-nitrobenzyl group, which can be further modified (e.g., reduction of the nitro group) to access a variety of other functionalities.[1]

Safety and Handling

As a substituted benzyl bromide, this compound is expected to be a lachrymator and corrosive. Appropriate safety precautions are mandatory.

-

Hazard Identification: Causes skin irritation and serious eye damage. May cause respiratory irritation.[15]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][16] Avoid inhalation of dust and contact with skin and eyes.[4]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[16] Store locked up.[16]

-

First Aid: In case of contact with eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[4][16] For skin contact, wash off with soap and plenty of water.[4] If inhaled, move the person to fresh air.[4] If swallowed, rinse mouth with water and consult a physician.[4]

Conclusion

This compound is a highly functionalized and reactive chemical intermediate with significant utility in organic synthesis. Its role as a versatile building block in the pharmaceutical industry and its potential application in the development of photolabile systems underscore its importance for researchers and drug development professionals. Proper understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in the laboratory.

References

- 1. This compound | 61010-34-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Page loading... [guidechem.com]

- 5. pschemicals.com [pschemicals.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. scbt.com [scbt.com]

- 8. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 9. lehigh.edu [lehigh.edu]

- 10. quora.com [quora.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 23145-65-5 Cas No. | 3-Methoxy-4-nitrobenzyl bromide | Apollo [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

In-Depth Technical Guide: 4-Methoxy-3-nitrobenzyl bromide (CAS 61010-34-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-nitrobenzyl bromide, with the CAS number 61010-34-2, is a valuable reagent in organic synthesis, particularly within the pharmaceutical and life sciences sectors. Its unique structure, featuring a reactive benzyl bromide moiety activated by an electron-withdrawing nitro group and modulated by a methoxy group, makes it a versatile building block for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role as a photocleavable protecting group and an intermediate in the synthesis of complex molecules. Detailed experimental protocols and spectroscopic data are provided to support its practical application in research and development.

Chemical and Physical Properties

This compound is a yellow to brown solid at room temperature. Its key physicochemical properties are summarized in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 61010-34-2 | N/A |

| Molecular Formula | C₈H₈BrNO₃ | [1][2] |

| Molecular Weight | 246.06 g/mol | [1][2] |

| Appearance | Yellow to Brown Solid | [3] |

| Storage Temperature | 2-8 °C | [3] |

| IUPAC Name | 4-(bromomethyl)-1-methoxy-2-nitrobenzene | [3] |

Synthesis

The primary route for the synthesis of this compound involves the free-radical bromination of the corresponding toluene derivative, 4-methoxy-3-nitrotoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable non-polar solvent like carbon tetrachloride or dichloroethane. The reaction is initiated by heat or UV light.

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of this compound from 4-methoxy-3-nitrotoluene.

Materials:

-

4-methoxy-3-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-3-nitrotoluene (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Data

While specific, publicly available, peer-reviewed NMR spectra for this compound are limited, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.

Expected ¹H NMR Spectral Data (in CDCl₃, δ in ppm):

-

-CH₂Br (s): ~4.5-4.7 ppm

-

-OCH₃ (s): ~3.9-4.1 ppm

-

Aromatic protons (m): ~7.0-7.8 ppm (displaying characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring)

Expected ¹³C NMR Spectral Data (in CDCl₃, δ in ppm):

-

-CH₂Br: ~30-35 ppm

-

-OCH₃: ~56-58 ppm

-

Aromatic carbons: ~110-155 ppm

Applications in Research and Development

This compound is a versatile reagent with significant applications in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules.

Photocleavable Protecting Group ("Caged" Compounds)

The nitrobenzyl moiety is a well-established photocleavable protecting group.[1][4] Upon irradiation with UV light (typically around 350 nm), the nitro group undergoes a photochemical rearrangement, leading to the cleavage of the benzylic carbon-heteroatom bond and the release of the protected functional group. The methoxy substituent can modulate the photochemical properties of the protecting group. This "caging" technique allows for the precise spatial and temporal control of the release of bioactive molecules, such as neurotransmitters, nucleotides, and drugs, in biological systems.[5][6][7]

The general mechanism for the photocleavage of a nitrobenzyl-protected compound is illustrated below:

Caption: Simplified mechanism of photocleavage for a "caged" compound.

Intermediate in Multi-step Synthesis

The benzyl bromide functionality of this compound makes it an excellent electrophile for alkylation reactions. It can be used to introduce the 4-methoxy-3-nitrobenzyl group onto a variety of nucleophiles, including phenols, amines, and thiols. This is particularly useful in the synthesis of complex molecules where this moiety can serve as a key intermediate or a protecting group that can be removed under specific conditions.

For instance, it can be employed in the synthesis of analogs of biologically active compounds like combretastatin, which are known for their anti-cancer properties.[2][8][9] The 4-methoxy-3-nitrophenyl group can be a key structural component of these analogs.

Detailed Experimental Protocol for O-Alkylation of a Phenol

The following protocol describes a general procedure for the O-alkylation of a phenol using this compound.

Materials:

-

Phenol derivative

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the phenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as corrosive and can cause severe skin burns and eye damage.[3] It is also harmful if swallowed. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for applications in drug discovery and chemical biology. Its utility as a photocleavable protecting group allows for the controlled release of bioactive molecules, while its reactivity as an alkylating agent makes it a valuable intermediate in the synthesis of complex targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. As with all reactive chemicals, adherence to strict safety protocols is paramount during its handling and use.

References

- 1. rsc.org [rsc.org]

- 2. BJOC - Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities [beilstein-journals.org]

- 3. An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 7. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxy-3-nitrobenzyl bromide molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information on 4-Methoxy-3-nitrobenzyl bromide, a key reagent in organic synthesis.

Chemical Properties and Formula

This compound is a chemical compound utilized as a building block in the synthesis of more complex molecules.[1] It is particularly valuable in the pharmaceutical and fine chemical industries. Its utility stems from a unique structure that includes a reactive benzyl bromide group along with methoxy and nitro substituents on the aromatic ring, making it a versatile starting material for various chemical transformations.

Below is a summary of its key quantitative data:

| Property | Value | References |

| Molecular Formula | C8H8BrNO3 | [2][3][4][5] |

| Molecular Weight | 246.06 g/mol | [2] |

| Alternate Name | 4-(Bromomethyl)-1-methoxy-2-nitrobenzene | [1] |

| CAS Number | 61010-34-2 | [1][2][3] |

Role in Organic Synthesis

This compound serves as a crucial intermediate in modern organic synthesis. Its primary application is in the development of pharmaceutical intermediates, where it provides the necessary structural elements for constructing intricate active pharmaceutical ingredients (APIs). Researchers utilize this compound to introduce specific functional groups or to extend carbon chains in the creation of new therapeutic agents.

The logical workflow for its application in synthetic chemistry can be visualized as follows:

Caption: Synthetic utility of this compound.

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are specific to the desired target molecule and are typically found in peer-reviewed chemical synthesis literature. The handling and storage of this compound should be done in accordance with the safety data sheet (SDS), which provides comprehensive information on hazard identification, first-aid measures, and personal protection.[2]

References

4-Methoxy-3-nitrobenzyl bromide synthesis and purification

An In-depth Technical Guide on the Synthesis and Purification of 4-Methoxy-3-nitrobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and purification of this compound (CAS No. 61010-34-2). This compound is a valuable building block in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its bifunctional nature, featuring a reactive benzyl bromide moiety and electronically distinct methoxy and nitro groups, makes it a versatile intermediate for constructing complex molecular architectures.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 61010-34-2 | [2][3] |

| Molecular Formula | C₈H₈BrNO₃ | [2][3] |

| Molecular Weight | 246.06 g/mol | [2][3] |

| Common Synonyms | 4-(Bromomethyl)-1-methoxy-2-nitrobenzene | [1] |

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the free-radical bromination of the methyl group of 4-Methoxy-3-nitrotoluene. This reaction is typically initiated by light.

Reaction Principle

The synthesis involves the reaction of 4-Methoxy-3-nitrotoluene with a brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), in an inert solvent. The reaction is initiated by UV or visible light, which generates bromine radicals that selectively abstract a hydrogen atom from the benzylic position, leading to the formation of the desired product. A patent also describes a method using bromine and bromic acid under visible light irradiation.[4]

Experimental Protocol: Free-Radical Bromination

The following protocol is a representative procedure adapted from established methods for analogous nitrobenzyl bromides.[5][6]

Materials:

-

4-Methoxy-3-nitrotoluene

-

Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Anhydrous Carbon Tetrachloride (CCl₄) or other suitable inert solvent

-

AIBN (Azobisisobutyronitrile) as an optional radical initiator

-

Reaction flask with reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

-

Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-Methoxy-3-nitrotoluene (1.0 eq) in anhydrous carbon tetrachloride.

-

Initiation: Heat the solution to reflux while irradiating the flask with a 500-watt lamp.[5]

-

Bromination: Add a solution of bromine (1.05 eq) in carbon tetrachloride dropwise to the refluxing mixture.[5] The rate of addition should be controlled so that the red-brown color of bromine dissipates, indicating its consumption.[5] The reaction typically takes 1-3 hours.

-

Work-up: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Washing: Wash the cooled solution sequentially with ice-water, a cold, dilute aqueous solution of sodium bicarbonate (to remove HBr), and finally again with ice-water.[5]

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.[5]

Synthesis Workflow Diagram

Purification

Crude this compound often contains unreacted starting material and potential by-products. Recrystallization is a highly effective method for purification.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently until the solid completely dissolves.[5]

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the precipitation of the purified crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[7]

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a pale yellow solid. For a similar compound, 4-nitrobenzyl bromide, a melting point of 97-99°C is expected.[5][6]

Purity Assessment

The progress of purification and the purity of the final product can be effectively monitored using Thin-Layer Chromatography (TLC).[7]

-

Stationary Phase: Silica gel plates (Silica gel 60 F254).[7]

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v) is a good starting point.[7]

-

Visualization: The product spot can be visualized under UV light (254 nm).[7]

Purification Workflow Diagram

Safety and Handling

This compound and related compounds are hazardous and must be handled with appropriate safety precautions.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[8][9][10] It is harmful if inhaled or swallowed and may cause respiratory irritation.[8][10][11] Benzyl bromides are often lachrymatory (tear-inducing).[12]

-

Handling: Always handle this chemical inside a certified chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Ensure that eyewash stations and safety showers are readily accessible.[8]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably in an area designated for corrosive materials.[8][13]

References

- 1. This compound CAS#: 61010-34-2 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. synquestlabs.com [synquestlabs.com]

- 11. 23145-65-5 Cas No. | 3-Methoxy-4-nitrobenzyl bromide | Apollo [store.apolloscientific.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

4-Methoxy-3-nitrobenzyl Bromide: An In-Depth Technical Guide to a Versatile Photolabile Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate fields of chemical biology, drug delivery, and cellular signaling, the ability to control the release of bioactive molecules with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools that allow for the light-mediated activation of compounds, offering a non-invasive and highly controllable method for studying dynamic biological processes and for targeted therapeutic interventions. Among the various classes of PPGs, ortho-nitrobenzyl derivatives have been extensively utilized due to their synthetic accessibility and reliable photochemistry.

This technical guide provides a comprehensive overview of 4-methoxy-3-nitrobenzyl bromide as a photolabile protecting group. It details its core properties, the mechanism of photocleavage, and protocols for its application in protecting various functional groups. Furthermore, this guide explores its utility in the context of studying cellular signaling pathways, providing researchers and drug development professionals with the foundational knowledge to effectively employ this versatile photocage in their work.

Core Properties and Mechanism of Action

The 4-methoxy-3-nitrobenzyl group belongs to the well-established family of ortho-nitrobenzyl PPGs. The core of its function lies in a light-induced intramolecular rearrangement that leads to the cleavage of the bond between the benzylic carbon and the protected functional group.

Mechanism of Photodeprotection:

The photodeprotection process is initiated by the absorption of ultraviolet (UV) light, typically in the range of 300-400 nm.[1] The general mechanism for ortho-nitrobenzyl groups proceeds as follows:

-

Photoexcitation: Upon absorption of a photon, the nitro group is excited to a transient diradical excited state.[1]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[1]

-

Rearrangement and Cleavage: This unstable intermediate undergoes a rearrangement, leading to the cleavage of the bond to the protected molecule (X) and the formation of a 2-nitrosobenzaldehyde derivative. The released molecule is thus "uncaged" and becomes biologically active.

The presence of the methoxy group at the 4-position can influence the photophysical properties, such as the absorption wavelength and quantum yield, by altering the electron density of the aromatic ring.

Quantitative Data

While specific quantitative data for the 4-methoxy-3-nitrobenzyl group is not abundantly available in the literature, data from closely related nitrobenzyl derivatives can provide valuable insights. The quantum yield (Φ), which represents the efficiency of the photorelease process, is a critical parameter. For many nitrobenzyl-based PPGs, quantum yields are typically in the range of 0.01 to 0.3.[2][3] The photolysis wavelength is generally in the UVA range, and the optimal wavelength can be determined from the UV-Vis absorption spectrum of the caged compound.

| Parameter | Typical Value for Nitrobenzyl Derivatives | Notes |

| Photolysis Wavelength | 300 - 400 nm | The exact maximum absorption wavelength (λmax) can be influenced by the substituent pattern on the aromatic ring and the protected molecule. |

| Quantum Yield (Φ) | 0.01 - 0.3 | This value is highly dependent on the specific structure of the caged compound and the solvent.[2][3] |

Experimental Protocols

The following sections provide detailed methodologies for the protection of common functional groups with this compound and their subsequent photolytic deprotection. These protocols are based on general procedures for similar benzyl and p-methoxybenzyl protecting groups and should be optimized for specific substrates.

Synthesis of 4-Methoxy-3-nitrobenzyl Protected Compounds

1. Protection of Alcohols (Formation of Ethers):

This protocol describes the Williamson ether synthesis to form a 4-methoxy-3-nitrobenzyl ether.

-

Materials:

-

Alcohol to be protected

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of the alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF or THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x volume of the reaction).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

2. Protection of Carboxylic Acids (Formation of Esters):

This protocol details the esterification of a carboxylic acid with this compound.

-

Materials:

-

Carboxylic acid to be protected

-

This compound

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or MeCN.

-

Add triethylamine or DIPEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

3. Protection of Phosphates:

The synthesis of caged phosphates often requires specialized phosphoramidite chemistry or coupling reactions. The following is a generalized approach that may require significant optimization.

-

Materials:

-

Phosphate-containing molecule

-

4-Methoxy-3-nitrobenzyl alcohol

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Pyridine or Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the phosphate-containing molecule (1.0 eq) and 4-methoxy-3-nitrobenzyl alcohol (1.2 eq) in anhydrous pyridine or DCM.

-

Add DMAP (0.1 eq) to the solution.

-

Add DCC (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or ³¹P NMR.

-

Upon completion, filter off the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product using an appropriate chromatographic method (e.g., silica gel or ion-exchange chromatography).

-

Photolytic Deprotection (Uncaging)

This protocol describes the general procedure for the light-induced removal of the 4-methoxy-3-nitrobenzyl protecting group.

-

Equipment:

-

UV lamp with an appropriate wavelength output (typically centered around 350-365 nm) or a photoreactor.

-

Quartz reaction vessel or cuvette (borosilicate glass will absorb a significant portion of the UV light).

-

Cooling system (e.g., a fan or a water bath) to maintain a constant temperature, as UV lamps can generate heat.

-

-

Procedure:

-

Prepare a solution of the 4-methoxy-3-nitrobenzyl protected compound in a suitable solvent (e.g., methanol, acetonitrile, or an aqueous buffer). The solvent should be transparent at the photolysis wavelength.

-

Transfer the solution to the quartz reaction vessel.

-

Irradiate the solution with the UV lamp. The duration of irradiation will depend on the concentration of the compound, the quantum yield of the protecting group, and the intensity of the light source.

-

Monitor the progress of the deprotection by TLC, HPLC, or NMR spectroscopy.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by an appropriate method to remove the 4-methoxy-3-nitrosobenzaldehyde byproduct.

-

Applications in Studying Cellular Signaling Pathways

Photolabile protecting groups are powerful tools for dissecting complex cellular signaling cascades by enabling the controlled release of signaling molecules such as second messengers (e.g., cAMP, IP₃), neurotransmitters, or kinase inhibitors. While specific applications of this compound in signaling studies are not extensively documented, its structural similarity to other widely used nitrobenzyl cages suggests its potential utility in these areas.

1. Investigating G-Protein Coupled Receptor (GPCR) Signaling:

GPCRs are a large family of cell surface receptors that play a crucial role in signal transduction. The study of GPCR signaling often involves the use of caged ligands (agonists or antagonists) to control receptor activation with high temporal and spatial resolution.

-

Workflow for Studying GPCR Activation:

-

Synthesis of a Caged Ligand: A known GPCR ligand (agonist) is chemically modified with the 4-methoxy-3-nitrobenzyl group, rendering it inactive.

-

Cell Loading: The caged ligand is introduced to cells expressing the target GPCR.

-

Photostimulation: A focused beam of UV light is used to irradiate a specific cell or subcellular region, uncaging the ligand.

-

Signal Detection: The downstream signaling events, such as changes in intracellular calcium concentration or cAMP levels, are monitored using fluorescent indicators or other biosensors.

-

Caption: Workflow for studying GPCR signaling using a 4-methoxy-3-nitrobenzyl caged ligand.

2. Probing Kinase Signaling Pathways:

Protein kinases are key regulators of a vast array of cellular processes. Caged ATP or caged kinase inhibitors can be used to control kinase activity with high precision, allowing for the study of phosphorylation events in real-time.

-

Workflow for Studying Kinase Activity:

-

Preparation of a Caged Molecule: ATP or a specific kinase inhibitor is caged with the 4-methoxy-3-nitrobenzyl group.

-

Introduction into the System: The caged molecule is introduced into cells or a cell-free system.

-

Photoactivation: UV light is used to release the active ATP or inhibitor.

-

Analysis of Phosphorylation: Changes in the phosphorylation state of downstream substrates are analyzed using techniques such as Western blotting with phospho-specific antibodies or mass spectrometry.

-

Caption: Workflow for probing kinase signaling using a 4-methoxy-3-nitrobenzyl caged molecule.

Conclusion

This compound represents a valuable tool in the arsenal of photolabile protecting groups available to researchers. Its ortho-nitrobenzyl core provides a reliable mechanism for photocleavage, while the methoxy substituent offers potential for tuning its photophysical properties. Although specific quantitative data for this particular derivative is limited, the general principles and protocols outlined in this guide provide a solid foundation for its application in protecting a variety of functional groups. The potential to create caged versions of signaling molecules opens up exciting avenues for the precise spatiotemporal control of cellular processes, making the 4-methoxy-3-nitrobenzyl group a promising candidate for future studies in chemical biology, drug development, and the elucidation of complex biological signaling networks. Further characterization of its photophysical properties will undoubtedly enhance its utility and expand its application in these critical areas of research.

References

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Uncaging of a Workhorse: An In-depth Technical Guide to the Photocleavage of 4-Methoxy-3-nitrobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

The controlled release of bioactive molecules is a cornerstone of modern chemical biology and drug delivery. Photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled level of spatiotemporal control, allowing for the precise activation of a compound with a pulse of light. Among the most widely utilized PPGs is the ortho-nitrobenzyl (ONB) family, prized for their synthetic accessibility and reliable cleavage upon UV irradiation. This technical guide delves into the core mechanism of photocleavage for a key member of this family: 4-Methoxy-3-nitrobenzyl bromide. We will explore the intricate photochemical pathway, present available quantitative data for related compounds to inform experimental design, and provide detailed experimental protocols for studying this fundamental process.

The Core Mechanism: A Light-Triggered Cascade

The photocleavage of this compound, like other ortho-nitrobenzyl derivatives, proceeds through a well-established intramolecular photochemical reaction. The process is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm), which excites the nitroaromatic chromophore. This sets in motion a series of rapid intramolecular rearrangements, culminating in the release of the protected molecule (in this case, formally a benzyl cation which would be trapped by a nucleophile) and the formation of a 4-methoxy-3-nitrosobenzaldehyde byproduct.

The key steps of the mechanism are:

-

Photoexcitation: Upon absorption of a photon, the 4-methoxy-3-nitrobenzyl moiety is promoted to an electronically excited state (singlet or triplet).

-

Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon bearing the bromine atom). This is the rate-determining step in many cases and leads to the formation of a transient biradical species.

-

Formation of the aci-Nitro Intermediate: The biradical rapidly rearranges to form a more stable intermediate known as an aci-nitro isomer. This intermediate is a key species in the photocleavage pathway.

-

Rearrangement and Release: The aci-nitro intermediate is unstable and undergoes further rearrangement, often involving the participation of a solvent molecule (e.g., water), to release the protected group and form the 4-methoxy-3-nitrosobenzaldehyde byproduct.

The methoxy group at the 4-position plays a crucial role in modulating the photochemical properties of the molecule. As an electron-donating group, it can influence the absorption spectrum, often red-shifting the absorbance maximum, which can be advantageous for applications where longer wavelengths of light are desirable to minimize photodamage to biological samples.[1]

Quantitative Insights: Quantum Yields of Related ortho-Nitrobenzyl Compounds

| Compound | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) | Solvent |

| o-Nitrobenzyl Acetate | Acetate | 313 | 0.12 | Ethanol |

| o-Nitrobenzyl Tosylate | Tosylate | 365 | ~0.06 | Dioxane/Water |

| 4,5-Dimethoxy-2-nitrobenzyl Acetate | Acetate | 350 | 0.05 | Methanol |

| 4,5-Dimethoxy-2-nitrobenzyl Alcohol | Hydroxyl | 347 | 0.04 | Water |

| 2-Nitrobenzylamine | Amine | 300 | 0.13 | Water (pH 7) |

Note: This table presents a selection of quantum yields for various ortho-nitrobenzyl derivatives to illustrate the typical range of values. The quantum yield for this compound is expected to be in a similar range, but would need to be experimentally determined for precise applications.

Experimental Protocols: Unveiling the Mechanism

To investigate the photocleavage of this compound, a combination of steady-state photolysis experiments and time-resolved spectroscopy is typically employed. Below are detailed methodologies for key experiments.

Steady-State Photolysis and Product Analysis

This experiment aims to monitor the disappearance of the starting material and the appearance of photoproducts over time upon continuous irradiation.

Materials:

-

This compound

-

High-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

-

Quartz cuvettes or reaction vessel

-

UV lamp with a specific wavelength output (e.g., 365 nm LED or a mercury lamp with appropriate filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer (for product identification)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 mM). The absorbance of the solution at the irradiation wavelength should be kept low (typically < 0.2) to ensure uniform light absorption throughout the sample.

-

Irradiation: Transfer the solution to a quartz cuvette and place it in a temperature-controlled holder. Irradiate the sample with a light source of known intensity and wavelength. At specific time intervals, withdraw aliquots for analysis.

-

HPLC Analysis: Analyze the aliquots by reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid). Monitor the chromatogram at a wavelength where both the starting material and the expected photoproduct (4-methoxy-3-nitrosobenzaldehyde) absorb.

-

Data Analysis: Plot the concentration of this compound as a function of irradiation time. The initial rate of disappearance can be used to determine the initial quantum yield of photodecomposition if the photon flux of the light source is known.

-

Product Identification: For preparative scale photolysis, the reaction mixture can be concentrated and the products isolated by column chromatography. The structure of the photoproducts can be confirmed by NMR spectroscopy and mass spectrometry.

Determination of the Photocleavage Quantum Yield

The quantum yield (Φ) is a critical parameter for any photochemical process. A common method for its determination is relative actinometry, where the photochemical conversion of the compound of interest is compared to that of a well-characterized chemical actinometer.

Materials:

-

This compound solution (as prepared above)

-

Chemical actinometer solution with known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate for UV range)

-

UV-Vis spectrophotometer

Procedure:

-

Actinometer Preparation and Irradiation: Prepare the actinometer solution according to established protocols. Irradiate the actinometer solution under the exact same conditions (light source, geometry, temperature) as the sample for a short period, ensuring low conversion (typically < 10%).

-

Actinometer Analysis: Analyze the change in the actinometer (e.g., spectrophotometric determination of Fe²⁺ ions formed in the ferrioxalate actinometer). From this, calculate the photon flux of the light source.

-

Sample Irradiation and Analysis: Irradiate the this compound solution under identical conditions for a time that results in a small amount of conversion, and determine the number of molecules reacted using HPLC or UV-Vis spectroscopy.

-

Quantum Yield Calculation: The quantum yield is calculated using the following formula: Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)

Transient Absorption Spectroscopy

This technique allows for the direct observation of short-lived intermediates, such as the excited state and the aci-nitro intermediate, on timescales from femtoseconds to microseconds.

Materials:

-

Concentrated solution of this compound in a suitable solvent.

-

Femtosecond or nanosecond transient absorption spectrometer.

Procedure:

-

Sample Preparation: The sample is placed in a quartz cell.

-

Excitation and Probing: The sample is excited with an ultrashort laser pulse at a wavelength where the starting material absorbs. A second, broad-spectrum "probe" pulse, delayed in time with respect to the pump pulse, is passed through the sample.

-

Data Acquisition: The difference in the absorbance of the probe light with and without the pump pulse is recorded as a function of wavelength and time delay.

-

Data Analysis: The resulting transient absorption spectra reveal the formation and decay of transient species. The kinetics of their rise and decay provide crucial information about the rates of the individual steps in the photocleavage mechanism.

Visualizing the Process: Diagrams and Workflows

Photochemical Reaction Pathway

Caption: The photocleavage pathway of this compound.

Experimental Workflow for Photocleavage Analysis

Caption: A typical experimental workflow for studying photocleavage kinetics.

Logical Relationship: Factors Influencing Quantum Yield

References

A Technical Guide to the Solubility of 4-Methoxy-3-nitrobenzyl bromide in Organic Solvents

This document serves as an in-depth technical guide on the solubility of 4-Methoxy-3-nitrobenzyl bromide (CAS No. 61010-34-2). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide provides a framework for understanding and determining the solubility of this compound, including detailed experimental protocols and a template for data organization.

A comprehensive review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound. However, information from synthesis and purification procedures for structurally similar compounds, such as 4-nitrobenzyl bromide, suggests it is likely soluble in solvents like ethanol, benzene, and chlorinated hydrocarbons, particularly upon heating.[1] The principle of "like dissolves like" suggests that its solubility will be higher in polar aprotic or moderately polar solvents due to its molecular structure, which includes a polar nitro group and a methoxy group, alongside a less polar aromatic ring and a reactive benzyl bromide moiety.

Data Presentation: A Template for Experimental Findings

As no specific quantitative solubility data has been identified in the public domain, the following table is provided as a structured template for researchers to record their experimentally determined values. This standardized format will facilitate the comparison of data across different solvents and conditions.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethanol | ||||

| Ethyl Acetate | ||||

| Hexane | ||||

| Methanol | ||||

| Tetrahydrofuran (THF) | ||||

| Toluene |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.[2][3][4]

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, dichloromethane, hexane)

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated pipettes or micropipettes

Procedure:

-

Sample Preparation: Accurately weigh approximately 25 mg of this compound and place it into a small test tube.

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in three 0.25 mL portions.

-

Mixing: After each addition, cap the test tube and shake it vigorously or use a vortex mixer for 30-60 seconds to facilitate dissolution.[2][3]

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid dissolves completely, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Recording: Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.[5]

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent and temperature.

Materials:

-

This compound

-

High-purity organic solvents

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter to remove all undissolved particles. This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

Dilution: Accurately dilute the clear, saturated filtrate with a known volume of the same solvent to bring its concentration within the analytical instrument's linear range.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the original solubility in g/L or mol/L, accounting for the dilution factor. Repeat the experiment at least in triplicate to ensure reproducibility.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the procedural flow for solubility determination and the conceptual factors influencing it.

Caption: Experimental workflow for determining solubility.

Caption: Key factors that influence solubility.

References

stability and storage of 4-Methoxy-3-nitrobenzyl bromide

An In-depth Technical Guide on the Stability and Storage of 4-Methoxy-3-nitrobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutical and fine chemical products. Its reactivity, which makes it a valuable synthon, also predisposes it to degradation if not handled and stored correctly. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It includes an examination of its chemical properties, potential degradation pathways, and general protocols for stability and purity assessment. The information presented herein is intended to ensure the long-term integrity of the compound for research and development applications.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for its proper handling and storage.

| Property | Value | Reference |

| CAS Number | 61010-34-2 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Appearance | Light yellow to yellow solid | |

| Incompatible Materials | Strong oxidizing agents, strong bases, moisture | [2] |

| Storage Temperature | Room Temperature, in a dry and well-ventilated place | [1] |

Stability and Degradation

This compound is stable under recommended storage conditions.[2] However, its stability can be compromised by exposure to moisture, light, and high temperatures. The primary degradation pathways are hydrolysis and photodegradation, owing to the presence of the benzyl bromide and nitroaromatic moieties, respectively.

Hydrolysis

The benzylic bromide functional group is susceptible to nucleophilic substitution, with water acting as a nucleophile. This reaction leads to the formation of the corresponding benzyl alcohol and hydrobromic acid. The presence of acidic or basic conditions can catalyze this process. For analogous compounds like 4-methoxybenzyl bromide, sensitivity to moisture is a known issue.

Photodegradation

Recommended Storage and Handling

To maintain the purity and stability of this compound, the following storage and handling procedures are recommended:

-

Container: Store in a tightly sealed, opaque container to protect from moisture and light.[1]

-

Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace moisture and oxygen.

-

Temperature: Store in a cool, dry, and well-ventilated area at room temperature.[1] Avoid exposure to high temperatures.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[2]

Experimental Protocols

The following are general experimental protocols that can be adapted for assessing the stability and purity of this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the compound and detecting non-volatile degradation products.

Instrumentation and Conditions (Illustrative)

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Procedure

-

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in acetonitrile to a final concentration of 1 mg/mL.

-

Standard Preparation: Prepare a standard solution of a reference sample in the same manner.

-

Analysis: Inject the sample and standard solutions into the HPLC system.

-

Data Interpretation: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under stress conditions.

Conditions to be Tested

-

Acidic Hydrolysis: Reflux the compound in 0.1 M HCl.

-

Basic Hydrolysis: Reflux the compound in 0.1 M NaOH.

-

Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 60 °C).

-

Photodegradation: Expose the compound to UV light (e.g., 254 nm) and visible light.

Procedure

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solutions to the stress conditions for a defined period (e.g., 24, 48 hours).

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples by HPLC to determine the extent of degradation and identify major degradation products.

Conclusion

The stability of this compound is critical for its successful application in research and drug development. By adhering to the recommended storage conditions of a cool, dry, dark environment in a tightly sealed container, its degradation can be minimized. The primary degradation pathways are hydrolysis and photodegradation. Regular purity assessment using methods such as HPLC is recommended to ensure the integrity of the material over time. This guide provides a framework for the stable storage and handling of this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

4-Methoxy-3-nitrobenzyl Bromide for Caging Bioactive Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 4-methoxy-3-nitrobenzyl bromide as a photolabile protecting group ("caging group") for bioactive molecules. This compound is a member of the ortho-nitrobenzyl class of photocages, which are widely utilized to achieve spatial and temporal control over the release of active substances such as neurotransmitters, signaling molecules, and drugs. Light-induced cleavage of the bond between the caging group and the bioactive molecule allows for precise activation of biological processes.

Introduction to Photocaging with this compound

The 4-methoxy-3-nitrobenzyl group offers a unique combination of electronic and steric properties that influence its photochemical behavior. The ortho-nitrobenzyl core is the photosensitive moiety, which upon absorption of UV light, undergoes an intramolecular rearrangement leading to the release of the caged molecule. The methoxy and nitro substituents on the aromatic ring modulate the absorption wavelength and the efficiency of this photorelease process.

Core Principle:

The fundamental principle involves rendering a bioactive molecule inert by covalently attaching the 4-methoxy-3-nitrobenzyl group. This "caged" compound is then introduced into a biological system. Upon irradiation with light of a specific wavelength, the photolabile group is cleaved, releasing the bioactive molecule in its active form at a precise time and location.

Logical Workflow for a Caging Experiment:

Caption: A generalized workflow for utilizing caged compounds in biological research.

Synthesis of Caged Compounds

The synthesis of molecules caged with this compound typically involves the alkylation of a nucleophilic functional group on the bioactive molecule with the benzyl bromide. Common functional groups for caging include carboxylic acids, phosphates, and amines.

General Protocol for Caging a Carboxylic Acid

This protocol outlines a general procedure for the esterification of a carboxylic acid-containing bioactive molecule with this compound.

Materials:

-

Bioactive molecule with a carboxylic acid group

-

This compound

-

A suitable base (e.g., triethylamine, diisopropylethylamine, or cesium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Reaction vessel

-

Stirring apparatus

-

Temperature control system

Procedure:

-

Dissolve the bioactive molecule containing a carboxylic acid in the anhydrous solvent in the reaction vessel.

-

Add the base to the solution. The amount of base will depend on the specific reactants and conditions.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by an appropriate method (e.g., thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)).

-

Once the reaction is complete, quench the reaction by adding water or a suitable buffer.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the pure caged compound.

Synthesis Diagram:

Caption: General scheme for the synthesis of a caged carboxylic acid.

Photochemical Properties and Data

| Photolabile Group | Caged Molecule | λmax (nm) | ε (M-1cm-1) | Φu | Two-Photon Cross-Section (GM) | Reference |

| 4-Methoxy-3-nitrobenzyl | Data not available | Not available | Not available | Not available | Not available | |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Glutamate | ~350 | ~5,000 | ~0.08 | ~0.03 | [1] |

| 4-Methoxy-7-nitroindolinyl (MNI) | Glutamate | ~395 | ~4,500 | 0.085 | 0.18 | [1][2] |

| 7-Nitroindolinyl (NI) | Glutamate | ~380 | ~3,000 | 0.03 | Not specified | [2] |

Note: The values provided are approximate and can vary depending on the solvent and the specific caged molecule.

Experimental Protocols for Uncaging

The uncaging process involves irradiating the caged compound with light of an appropriate wavelength to induce photolysis. The choice of light source and irradiation parameters is critical for efficient and controlled release of the bioactive molecule.

General Protocol for One-Photon Uncaging

Materials:

-

Solution of the 4-methoxy-3-nitrobenzyl caged compound

-

UV light source (e.g., mercury arc lamp, UV LED, or laser) with a filter to select the appropriate wavelength

-

Cuvette or sample holder

-

Spectrometer or other analytical instrument to monitor the release

Procedure:

-

Prepare a solution of the caged compound in a suitable buffer or medium.

-

Transfer the solution to the cuvette or sample holder.

-

Irradiate the sample with the UV light source. The duration and intensity of irradiation will depend on the concentration of the caged compound and its quantum yield.

-

Monitor the release of the bioactive molecule over time using a suitable analytical technique, such as UV-Vis spectroscopy (monitoring the disappearance of the caged compound's absorbance or the appearance of the product's absorbance), HPLC, or a biological assay.

Photolysis Mechanism:

The photolysis of ortho-nitrobenzyl compounds proceeds through a well-established intramolecular rearrangement.

Caption: Simplified mechanism of photolysis for ortho-nitrobenzyl caged compounds.

Application in Studying Signaling Pathways

Caged compounds are powerful tools for dissecting complex cellular signaling pathways with high spatiotemporal resolution. By releasing a signaling molecule at a specific location within a cell or tissue, researchers can study its immediate downstream effects.

Example: Probing a Kinase Signaling Pathway

A hypothetical example involves a caged ATP analog to study a kinase cascade.

Caption: Diagram of a hypothetical kinase signaling pathway studied using caged ATP.

In this example, the release of ATP from its caged precursor initiates the phosphorylation cascade, allowing for the real-time observation of the cellular response.

Conclusion

This compound is a promising, yet not extensively characterized, photolabile protecting group. Its structural similarity to other well-studied nitrobenzyl cages suggests its utility in the controlled release of bioactive molecules. Further research is needed to fully characterize its photochemical properties and expand its application in chemical biology and drug development. This guide provides a foundational understanding and practical framework for researchers interested in exploring the potential of this caging compound in their work.

References

Methodological & Application

Application Notes and Protocols for Protecting Alcohols with 4-Methoxy-3-nitrobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental and critical aspect of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is dictated by its ease of introduction, stability to various reaction conditions, and facile, selective removal. The 4-methoxy-3-nitrobenzyl (MNB) group has emerged as a versatile protecting group for alcohols, offering distinct advantages due to its unique electronic properties. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the benzyl ring modulates its reactivity, allowing for specific and mild deprotection methods.

These application notes provide a comprehensive overview of the use of 4-methoxy-3-nitrobenzyl bromide for the protection of alcohols, detailing the protection and deprotection protocols.

Advantages of the 4-Methoxy-3-nitrobenzyl (MNB) Protecting Group

-

Ease of Introduction: The MNB group can be readily introduced under standard Williamson ether synthesis conditions.

-

Stability: The MNB ether is stable to a wide range of reaction conditions that are commonly employed in organic synthesis.

-

Orthogonal Deprotection Strategies: The MNB group can be cleaved under specific conditions that often leave other protecting groups intact. Two primary methods for deprotection are available:

-

Basic Hydrolysis: The presence of the nitro group facilitates cleavage under moderately basic conditions.

-

Photolytic Cleavage: The nitrobenzyl moiety is susceptible to photolytic cleavage, allowing for "uncaging" of the alcohol under neutral conditions with UV light. This is particularly useful for applications requiring spatial and temporal control over deprotection.

-

Protection of Alcohols with this compound

The protection of alcohols as their MNB ethers is typically achieved via the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and displaces the bromide from this compound.

Experimental Protocol: General Procedure for MNB Protection of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

This compound (1.1 eq)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x volume of THF).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methoxy-3-nitrobenzyl ether.

Caption: Workflow for the protection of an alcohol with this compound.

Deprotection of 4-Methoxy-3-nitrobenzyl Ethers

The MNB group can be removed under two main sets of conditions: basic hydrolysis or photolysis.

Deprotection via Basic Hydrolysis

The electron-withdrawing nitro group renders the benzylic position susceptible to oxidation under basic conditions, leading to cleavage of the ether linkage.

Materials:

-

MNB-protected alcohol (1.0 eq)

-

Methanol (MeOH)

-

20% aqueous sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the MNB-protected alcohol (1.0 eq) in methanol, add an equal volume of 20% aqueous NaOH solution.

-

Heat the reaction mixture to 75 °C and stir for 1.5 - 4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with ethyl acetate (3 x volume of MeOH/water).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Deprotection via Photolysis

The ortho-nitrobenzyl moiety is a well-known photolabile protecting group, and this reactivity extends to the MNB group. Irradiation with UV light induces an intramolecular hydrogen abstraction by the excited nitro group, initiating a rearrangement that cleaves the benzylic C-O bond and releases the free alcohol.

Materials:

-

MNB-protected alcohol (1.0 eq)

-

Solvent (e.g., acetonitrile, methanol, or a mixture with water)

-

Photochemical reactor equipped with a UV lamp (e.g., 350-365 nm)

-

Inert gas supply (argon or nitrogen)

Procedure:

-

Dissolve the MNB-protected alcohol in a suitable solvent in a quartz reaction vessel. The concentration should be adjusted to ensure efficient light penetration.

-

Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes prior to and during irradiation.

-

Irradiate the stirred solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm, or LEDs with a maximum emission around 365 nm) at room temperature.

-

Monitor the progress of the reaction by TLC or HPLC.

-

Upon completion, remove the solvent under reduced pressure.

-